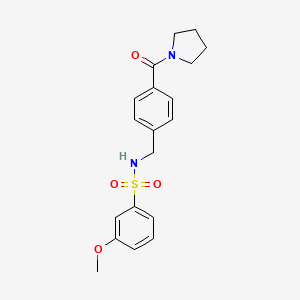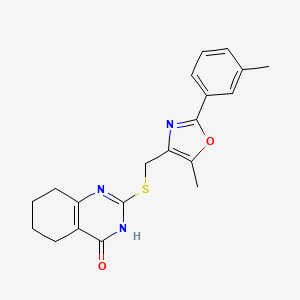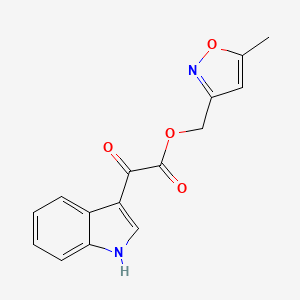![molecular formula C14H17N3O3 B2946854 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 921059-59-8](/img/structure/B2946854.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl group and the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target thevascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact directly with their targets, potentially affecting calcium channels and muscarinic receptors . This interaction could lead to changes in cellular signaling pathways, ultimately influencing cell behavior .
Biochemical Pathways
For instance, if VEGFR2 is indeed a target, the compound could affect angiogenesis-related pathways, leading to downstream effects on tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been found to be metabolized mostly by esterases . The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Similar compounds have shown significant activity against certain bacterial strains . Additionally, some derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have demonstrated potent antiglycation activity, suggesting potential antidiabetic effects .
Análisis Bioquímico
Biochemical Properties
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in oxidative stress responses, potentially acting as an antioxidant. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in stress responses and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound’s interaction with acetylcholinesterase leads to its inhibition, thereby increasing acetylcholine levels in the nervous system . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity without significant toxicity . At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and detoxification . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis. Additionally, its interaction with cofactors and other metabolic enzymes can modulate its activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It is often directed to particular cellular compartments, such as the cytoplasm or nucleus, by targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Métodos De Preparación
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization: The 2-methoxybenzohydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds such as:
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound also exhibits significant antiproliferative activity but differs in its substitution pattern.
4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol: Another similar compound with notable biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-7-5-6-8-10(9)19-4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKISICGLCIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)
![(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2946780.png)
![2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2946783.png)


![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2946789.png)
![2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2946790.png)
![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)


